Zoledronic acid, or CGP 42'446, is a third generation, nitrogen containing bisphosphonate similar to [ibandronic acid], [minodronic acid], and [risedronic acid]. Zoledronic acid is used to treat and prevent multiple forms of osteoporosis, hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, and Paget’s disease of bone. Zoledronic acid was first described in the literature in 1994. Zoledronic acid was granted FDA approval on 20 August 2001.
Zoledronic acid anhydrous is a Bisphosphonate.
Zoledronic Acid is a synthetic imidazole bisphosphonate analog of pyrophosphate with anti-bone-resorption activity. A third-generation bisphosphonate, zoledronic acid binds to hydroxyapatite crystals in the bone matrix, slowing their dissolution and inhibiting the formation and aggregation of these crystals. This agent also inhibits farnesyl pyrophosphate synthase, an enzyme involved in terpenoid biosynthesis. Inhibition of this enzyme prevents the biosynthesis of isoprenoid lipids, donor substrates of farnesylation and geranylgeranylation during the post-translational modification of small GTPase signalling proteins, which are important in the process of osteoclast turnover. Decreased bone turnover and stabilization of the bone matrix contribute to the analgesic effect of zoledronic acid with respect to painful osteoblastic lesions. The agent also reduces serum calcium concentrations associated with hypercalcemia.
Zoledronic Acid Anhydrous is anhydrous form of a synthetic imidazole third generation bisphosphonate analog of pyrophosphate with antiresorptive activity. Zoledronate binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate (diphosphate) synthase, thereby preventing protein prenylation within the mevalonate pathway. This leads to the loss of downstream metabolites essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, zoledronate decreases bone turnover and stabilizes the bone matrix.
Zoledronate (zoledronic acid, marketed by Novartis under the trade names Zometa and Reclast) is a bisphosphonate. Zometa is used to prevent skeletal fractures in patients with cancers such as multiple myeloma and prostate cancer. It can also be used to treat hypercalcemia of malignancy and can be helpful for treating pain from bone metastases. An annual dose of Zoledronate may also prevent recurring fractures in patients with a previous hip fracture. Zoledronate is a single 5 mg infusion for the treatment of Paget's disease of bone. In 2007, the FDA also approved Reclast for the treatment of postmenopausal osteoporosis.
An imidobisphosphonate inhibitor of BONE RESORPTION that is used for the treatment of malignancy-related HYPERCALCEMIA; OSTEITIS DEFORMANS; and OSTEOPOROSIS.
Zoledronic acid
CAS No.: 118072-93-8
Cat. No.: VC20762490
Molecular Formula: C5H10N2O7P2
Molecular Weight: 272.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 118072-93-8 |
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Molecular Formula | C5H10N2O7P2 |
Molecular Weight | 272.09 g/mol |
IUPAC Name | (1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid |
Standard InChI | InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14) |
Standard InChI Key | XRASPMIURGNCCH-UHFFFAOYSA-N |
SMILES | C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES | C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Chemical Properties and Pharmacology
Zoledronic acid belongs to the bisphosphonate class of drugs characterized by a P-C-P bond structure that allows for strong binding to hydroxyapatite in bone. The nitrogen-containing side chain distinguishes it from earlier bisphosphonates and contributes to its enhanced potency . This structural feature plays a crucial role in its mechanism of action and clinical efficacy.
Pharmacokinetics
The pharmacokinetic profile of zoledronic acid demonstrates its selective action on bone tissue. Following intravenous administration, the drug demonstrates:
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High affinity for mineralized bone, particularly targeting sites of high bone turnover
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Preferential accumulation in areas of active bone remodeling
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Long residence time in bone tissue, contributing to its extended duration of action
This pharmacokinetic profile allows for the convenient annual dosing schedule that has become a hallmark of zoledronic acid therapy in osteoporosis management.
Mechanism of Action
Zoledronic acid's effects on bone metabolism stem from its complex interaction with osteoclasts, the cells responsible for bone resorption. The compound works through multiple complementary mechanisms:
Primary Mechanisms
Zoledronic acid exerts its bone-preserving effects through several pathways:
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Inhibition of osteoclast proliferation, reducing the number of bone-resorbing cells
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Induction of osteoclast apoptotic cell death, directly eliminating active osteoclasts
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Inhibition of farnesyl diphosphate (FPP) synthase within the mevalonate pathway of osteoclasts
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Prevention of prenylation of GTP-binding proteins in osteoclasts, disrupting their cytoskeletal integrity and cellular function
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Accumulation in bone matrix, with subsequent release during acidification by osteoclasts, enabling targeted action
Secondary Effects
Beyond its primary impact on osteoclasts, research suggests zoledronic acid may also:
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Boost osteoblast differentiation, potentially enhancing bone formation
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Increase bone mineralization, improving bone quality and strength
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Exert potential anti-tumor effects through various mechanisms when used in oncology settings
This multimodal mechanism contributes to zoledronic acid's clinical versatility across various bone-related conditions.
Clinical Applications and FDA-Approved Indications
Zoledronic acid has received regulatory approval for numerous clinical applications, reflecting its broad therapeutic utility.
FDA-Approved Indications
The following represent the official FDA-approved uses for zoledronic acid:
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Treatment of hypercalcemia of malignancy defined as albumin-corrected calcium ≥12mg/dL
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Management of multiple myeloma and documented bone metastases from solid tumors, in conjunction with standard antineoplastic therapy
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Treatment and prevention of glucocorticoid-induced osteoporosis
Compendial Uses
Beyond FDA approval, zoledronic acid has established utility in several additional clinical scenarios:
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Treatment or prevention of osteoporosis during androgen-deprivation therapy in prostate cancer patients with high fracture risk
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Maintenance or improvement of bone mineral density in postmenopausal breast cancer patients receiving adjuvant therapy
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Treatment for osteopenia or osteoporosis in patients with systemic mastocytosis
Efficacy in Various Conditions
Osteoporosis
Zoledronic acid demonstrates remarkable efficacy in managing osteoporosis across different patient populations. In postmenopausal women with osteoporosis, a 5 mg annual intravenous infusion:
These impressive outcomes have established zoledronic acid as a frontline therapy for high-risk osteoporosis patients, particularly those with compliance challenges or contraindications to oral bisphosphonates.
Cancer-Related Bone Complications
In oncology settings, zoledronic acid plays a vital role in managing skeletal-related events (SREs) and hypercalcemia:
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Effectively reduces skeletal complications in patients with bone metastases from solid tumors
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Prevents bone loss associated with cancer treatments like androgen deprivation therapy or aromatase inhibitors
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Rapidly normalizes calcium levels in malignancy-associated hypercalcemia
A multicenter study examining zoledronic acid in non-small-cell lung cancer patients with bone metastases reported the following outcomes:
Variable | Duration of ZA administration | Number of ZA administrations |
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Total patients | 196 | 197 |
Median | 106 days | 4 administrations |
Range | Not specified | 2-41 administrations |
95% CI | 92-133 days | Not specified |
Table 1: Zoledronic acid administration data in NSCLC patients with bone metastases
Administration and Dosage
Zoledronic acid administration follows specific protocols based on the indication:
Administration Method
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Exclusively administered as an intravenous infusion by healthcare providers
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Requires appropriate hydration and monitoring during administration
Dosing Schedules
Dosing varies by indication:
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Paget's disease: Single 5 mg infusion with retreatment as needed
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Cancer-related indications: Typically 4 mg every 3-4 weeks, with adjustments based on renal function
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Hypercalcemia of malignancy: 4 mg as a single infusion, with retreatment after a minimum 7-day interval if hypercalcemia returns
Recent Research Developments
Effects on Muscle Mass
A novel and particularly interesting finding from recent research indicates zoledronic acid may have beneficial effects beyond bone health. A retrospective study examining appendicular skeletal muscle mass in patients receiving zoledronic acid showed:
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Increased appendicular skeletal muscle mass by 841g after three years of treatment
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Increased appendicular skeletal muscle mass index (ASMI) by 0.35 kg/m² in the treatment group, while decreases were observed in the control group
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Positive correlation between improvement in muscle mass parameters and bone mineral density improvements
The authors noted this was the first study to demonstrate zoledronic acid's potential benefit for muscle mass in addition to bone, suggesting possible utility in addressing sarcopenia alongside osteoporosis .
Application in Neurodegenerative Parkinsonism
The Trial of Parkinson's And Zoledronic acid (TOPAZ) represents one of the largest randomized, placebo-controlled clinical trials ever attempted in parkinsonism, aiming to:
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Evaluate zoledronic acid's efficacy for fracture prevention in people with neurodegenerative parkinsonism
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Enroll approximately 3,500 participants aged 65 years or older
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Utilize an innovative home-based trial methodology to increase accessibility and participation
This ongoing research highlights the expanding potential applications of zoledronic acid beyond its traditional indications, specifically targeting populations at high risk for fractures due to neurological conditions .
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